molecular formula C10H12ClN3O2 B3079891 ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1078103-66-8

ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B3079891
CAS No.: 1078103-66-8
M. Wt: 241.67 g/mol
InChI Key: SGGBDEXKZRTEKQ-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They display a range of pharmacological effects including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a pyridine and a pyrimidine ring fused together . The specific structure of “ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate” would include these rings along with the specified ethyl, chloro, and carboxylate groups.


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines can be quite diverse, depending on the specific substituents present on the molecule. For example, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is used in the synthesis of various heterocyclic compounds. For instance, it's involved in the synthesis of thiazolopyrimidines and thiazolodipyrimidines, which are significant in the development of diverse pharmacological agents (Sherif et al., 1993).
  • This compound is also pivotal in the preparation of derivatives of 2-alkylthio-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5- and -6-carboxylic acids. These derivatives have shown pharmacological activity, indicating its potential in medicinal chemistry applications (Śladowska et al., 1990).

Structural and Crystallographic Studies

  • The compound is used in structural and crystallographic studies. For example, its crystal structure was determined to facilitate understanding of its chemical behavior and potential applications in drug design (Hu Yang, 2009).

Applications in Corrosion Inhibition

  • Derivatives of this compound, such as ethyl (R)-6-(4-chlorophenyl)-2-mercapto-4methyl-1,6dihydropyrimidine-5-carboxylate, have been studied for their effectiveness as corrosion inhibitors. This application is critical in industrial chemistry, particularly in the protection of metals (Abdelazim et al., 2021).

Utility in Synthesis of Pharmacologically Active Compounds

  • This compound and its derivatives have been utilized in synthesizing novel compounds with potential antibacterial, antifungal, and anti-inflammatory activities. These compounds are synthesized through various chemical reactions, indicating the versatility of this compound in medicinal chemistry (A.S.Dongarwar et al., 2011).

Future Directions

The future directions in the research of pyrido[2,3-d]pyrimidines could involve the development of new synthetic methods, the exploration of new biological activities, and the design of new derivatives with improved properties .

Properties

IUPAC Name

ethyl 4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-2-16-10(15)14-4-3-8-7(5-14)9(11)13-6-12-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGBDEXKZRTEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 2
ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 3
ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 4
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ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 5
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ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 6
ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

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